N-(3-chlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-7-9-22(10-8-13)16-5-6-18(25)23(21-16)12-17(24)20-15-4-2-3-14(19)11-15/h2-6,11,13H,7-10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQIYMXICQEYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure
The compound's chemical structure can be represented as follows:
It features a chlorophenyl group, a piperidine moiety, and a pyridazinone core, which are key to its biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases. For instance, studies have shown that related compounds inhibit Janus Kinase 3 (JAK3), which is implicated in several signaling pathways associated with immune response and hematopoiesis .
Inhibition of Protein Kinases
The compound exhibits notable activity against various protein kinases. In vitro studies have demonstrated that it can inhibit JAK3 with an IC50 value indicative of effective inhibition. This property suggests potential applications in treating conditions like autoimmune diseases and certain cancers where JAK3 is overactive.
Impact on Ubiquitin Ligase Pathways
The compound may also influence ubiquitin-proteasome pathways by acting as a ligand for E3 ubiquitin ligases. This mechanism allows for targeted degradation of specific proteins, which can be beneficial in cancer therapy by degrading oncogenic proteins .
Case Studies
Several studies have evaluated the pharmacological effects of related compounds on cellular models:
- Study on JAK Inhibition : A study reported that derivatives similar to the target compound significantly reduced cell proliferation in JAK3-dependent cell lines, indicating potential therapeutic effects in hematological malignancies.
- Ubiquitin Ligase Modulation : Another study explored the use of bifunctional compounds that recruit target proteins to E3 ligases for degradation. Compounds with structural similarities to this compound demonstrated enhanced degradation of target proteins, suggesting a novel approach for cancer treatment .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Estimated based on structural analogs.
Critical Analysis of Substituent Effects
Heterocyclic Substituents (Position 3 of Pyridazinone)
- Piperidine derivatives are often utilized in CNS-targeting drugs .
- Morpholinyl (): The morpholine ring offers improved solubility in aqueous media due to its oxygen atom, which may explain its noted activity in metabolic pathways .
- Fluorine’s electron-withdrawing effects may improve metabolic stability .
Acetamide Aryl Groups
- 3-Chlorophenyl (Target Compound) : The meta-chloro substituent balances lipophilicity and steric hindrance, favoring receptor binding over ortho- or para-substituted analogs (e.g., 2,4-dichlorophenyl in ).
- Naphthalen-1-yl () : The bulky naphthyl group significantly increases molecular weight and hydrophobicity, which may limit bioavailability but enhance protein-binding duration .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-(3-chlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide?
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the pyridazinone core via cyclization of diketone intermediates under acidic conditions (e.g., HCl or H₂SO₄ as catalysts) .
- Step 2: Introduction of the 4-methylpiperidin-1-yl group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Step 3: Acetamide coupling using chloroacetyl chloride and 3-chloroaniline in ethanol at reflux .
Key Optimization: Purity (>95%) is achieved via recrystallization in ethanol or acetic acid, monitored by HPLC .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Techniques:
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme Inhibition: Screen against kinases or phosphodiesterases using fluorogenic substrates .
- Antimicrobial Activity: MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does the 4-methylpiperidin-1-yl group influence bioactivity compared to other substituents (e.g., morpholinyl or fluorophenyl)?
-
SAR Insights:
-
Data Table: Comparative IC₅₀ values against PDE5:
Substituent IC₅₀ (nM) LogP 4-Methylpiperidin-1-yl 12.3 2.8 Morpholin-4-yl 45.6 1.9 2-Fluorophenyl 28.7 3.1
Q. What methodologies are suitable for elucidating its mechanism of action in enzyme inhibition?
- Surface Plasmon Resonance (SPR): Direct binding studies with immobilized enzymes (e.g., PDE5) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
- Molecular Dynamics Simulations: Predict interactions with catalytic sites (e.g., hydrogen bonding with pyridazinone O) .
Q. How can researchers address contradictory data in solubility and stability studies?
- Case Example: Discrepancies in aqueous solubility (reported as 0.1–0.5 mg/mL in pH 7.4 buffer) .
- Resolution Strategies:
- pH-Dependent Studies: Measure solubility across pH 1–10 to identify optimal conditions .
- Forced Degradation: Expose to heat/light and analyze degradation products via LC-MS .
- Replicate Experiments: Use standardized buffers (e.g., PBS) and controlled temperature (25°C) .
Q. What advanced techniques are recommended for metabolite identification?
- In Vitro Metabolism: Incubate with liver microsomes and NADPH, followed by UPLC-QTOF-MS .
- Fragmentation Patterns: Use MS/MS to identify hydroxylated or demethylated metabolites .
Methodological Challenges and Solutions
Q. How to optimize yield in large-scale synthesis while maintaining purity?
- Continuous Flow Reactors: Improve reaction efficiency and reduce side products .
- Design of Experiments (DoE): Statistically optimize parameters (e.g., solvent ratio, catalyst loading) .
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Dose Optimization: Use IC₂₀ values from MTT assays to subtoxic concentrations .
- Protective Agents: Add antioxidants (e.g., NAC) to reduce ROS-mediated toxicity .
Q. How to validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
- CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cells .
Data Contradiction Analysis Framework
| Contradiction Type | Example | Resolution Approach |
|---|---|---|
| Bioactivity Variability | Inconsistent IC₅₀ values across labs | Standardize assay protocols (e.g., substrate concentration) |
| Solubility Discrepancies | pH-dependent solubility curves | Validate with multiple buffering systems |
| Metabolite Identification | Conflicting MS/MS spectra | Cross-reference with synthetic standards |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
